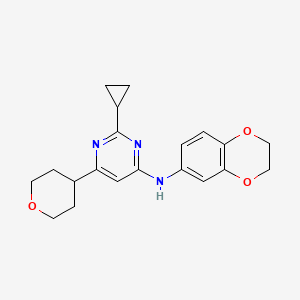![molecular formula C17H14F4N4O B12244300 6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12244300.png)
6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoxazole core, which is a fused ring system containing both benzene and oxazole rings. The presence of fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyridine Ring Functionalization: The trifluoromethyl group is introduced into the pyridine ring through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Piperazine Ring Formation: The piperazine ring is formed by reacting the pyridine derivative with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Halogenating agents, trifluoromethylating agents, under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and fluorine groups but lacks the benzoxazole core.
Imidazole Derivatives: Contain a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.
Triazole Compounds: Another class of heterocyclic compounds with distinct chemical properties.
Uniqueness
6-Fluoro-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core with fluorine and trifluoromethyl groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14F4N4O |
|---|---|
Molecular Weight |
366.31 g/mol |
IUPAC Name |
6-fluoro-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H14F4N4O/c18-12-2-3-13-14(9-12)26-16(23-13)25-7-5-24(6-8-25)15-4-1-11(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2 |
InChI Key |
BDFIISCTBNPSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC4=C(O3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B12244221.png)
![3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12244228.png)
![8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12244232.png)
![ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12244238.png)

![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12244242.png)
![5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12244258.png)
![4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12244263.png)
![2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12244271.png)
![3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12244293.png)
![2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B12244296.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12244299.png)
![6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12244303.png)
![2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244305.png)
